Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

MOCVD precursor design vapor pressure stability β-diketonate oligomerization

Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly denoted Er(tmhd)₃ or Er(thd)₃, is a homoleptic lanthanide β-diketonate complex in which the Er³⁺ center is octahedrally coordinated by three bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate (dipivaloylmethanate) ligands. With a molecular formula of C₃₃H₅₇ErO₆ and a molecular weight of approximately 717.1 g/mol, this pink crystalline solid exhibits a melting point in the range of 168–181 °C (dependent on hydration state and purity) and is commercially available in purity grades spanning 99% to 99.999% (5N) on a trace metals basis.

Molecular Formula C33H57ErO6
Molecular Weight 717.1 g/mol
CAS No. 34750-80-6
Cat. No. B3261753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
CAS34750-80-6
Molecular FormulaC33H57ErO6
Molecular Weight717.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Er+3]
InChIInChI=1S/3C11H19O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3
InChIKeyJCVVORSBZMJRBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (CAS 34750-80-6): Procurement-Grade Overview for Thin-Film and Optical Application Scientists


Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly denoted Er(tmhd)₃ or Er(thd)₃, is a homoleptic lanthanide β-diketonate complex in which the Er³⁺ center is octahedrally coordinated by three bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate (dipivaloylmethanate) ligands. With a molecular formula of C₃₃H₅₇ErO₆ and a molecular weight of approximately 717.1 g/mol, this pink crystalline solid exhibits a melting point in the range of 168–181 °C (dependent on hydration state and purity) and is commercially available in purity grades spanning 99% to 99.999% (5N) on a trace metals basis [1]. The compound belongs to the broader class of lanthanide β-diketonate CVD/ALD precursors, and its primary industrial and research value lies in its utility as a thermally stable, volatile erbium source for the deposition of Er₂O₃ thin films and erbium-doped optical materials via metal-organic chemical vapor deposition (MOCVD), atomic layer deposition (ALD), and plasma-enhanced variants thereof [2].

Why Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) Cannot Be Generically Substituted: Ligand Architecture Dictates Vapor-Phase Performance


Although multiple erbium β-diketonate complexes share the Er³⁺ metal center and a general β-diketonate ligand framework, the vapor-phase delivery behavior and resulting film characteristics diverge sharply as a function of ligand substituent bulk, fluorination, and susceptibility to oligomerization. The 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd/dpm) ligand, with its sterically demanding tert-butyl groups, confers monomeric vapor-phase integrity and resistance to the progressive oligomerization that plagues the simpler acetylacetonate analog Er(acac)₃. Conversely, the absence of fluorine in Er(tmhd)₃ produces a fundamentally different impurity incorporation profile compared to the fluorinated congener Er(fod)₃—a distinction that directly impacts photoluminescence quenching behavior and film purity in optoelectronic applications [1][2]. Even among alternative non-β-diketonate erbium precursors such as cyclopentadienyl or amidinate complexes, the wide ALD temperature window, robust thermal stability of the resulting oxide films (up to 900 °C), and broad commercial availability at controlled ultra-high purity make Er(tmhd)₃ a procurement decision requiring explicit, quantitative justification rather than casual interchange [3][4].

Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) — Quantitative Differentiation Evidence Against Closest Analogs


Monomeric Vapor Integrity: Er(tmhd)₃ vs Er(acac)₃ Oligomerization Liability

Er(tmhd)₃ maintains a stable monomeric vapor composition under CVD-relevant conditions, as confirmed by simultaneous electron diffraction and mass spectrometry at 136(±5) °C, which revealed that the saturated vapor consists solely of monomeric Er(thd)₃ molecules [1]. In direct contrast, Er(acac)₃ (erbium tris(2,4-pentanedionate)) is documented to be prone to oligomerization, a process that causes a progressively diminishing vapor pressure over time and represents a serious disadvantage for classical thermal CVD applications [2]. The oligomerization of Er(acac)₃ necessitates the use of adducted forms such as Er(acac)₃(phen) to stabilize vapor pressure—adding cost and synthetic complexity—whereas Er(tmhd)₃ achieves intrinsic monomeric stability through the steric shielding provided by its six tert-butyl substituents [2]. This difference translates directly into superior long-term precursor delivery reproducibility for Er(tmhd)₃ in thermal CVD and ALD processes.

MOCVD precursor design vapor pressure stability β-diketonate oligomerization

Preferred Dopant for Uniform Er³⁺ Distribution in PECVD Carbon Films: Er(tmhd)₃ vs Er(acac)₃

In metal-organic plasma-enhanced chemical vapor deposition (MO-PECVD) of erbium-doped hydrogenated and deuterated amorphous carbon thin films, Er(tmhd)₃ was directly compared against Er(acac)₃ and found to be the preferred dopant source. X-ray photoelectron spectroscopy (XPS) analysis confirmed that Er(tmhd)₃ delivers a uniform distribution of optically active Er³⁺ ions throughout the a-C:D(Er) host matrix [1]. While the study did not publish a side-by-side XPS uniformity quantification for Er(acac)₃, the explicit designation of Er(tmhd)₃ as the 'preferred dopant' by the authors reflects a performance differential sufficient to guide precursor selection in photonic material fabrication. The same study demonstrated a ~4.4× improvement factor in the minimum Er doping level required to attain measurable photoluminescence in deuterated (a-C:D) versus hydrogenated (a-C:H) host matrices, establishing a benchmark for the doping efficiency achievable with Er(tmhd)₃-derived films [1].

PECVD doping erbium photoluminescence amorphous carbon thin films

ALD Growth Rate and Process Window: Er(thd)₃ vs (CpMe)₃Er and Er(tBu₂amd)₃

A systematic comparative study of erbium oxide ALD processes established that Er(thd)₃ with ozone as co-reactant achieves a growth rate of 0.25 Å/cycle on Si(100) within a broad ALD temperature window of 250–375 °C, producing nearly stoichiometric, polycrystalline cubic Er₂O₃ films with low impurity levels (C: 0.5–1.8 at.%, H: 1.7–4.0 at.%, F: 0.7–1.7 at.%) and excellent surface smoothness (AFM RMS roughness 0.3–1.4 nm) [1]. For comparison, the alternative precursor (CpMe)₃Er delivers a significantly higher growth rate of 1.5 Å/cycle with water as co-reactant—approximately 6× faster than the Er(thd)₃/O₃ process—while Er(tBu₂amd)₃ with ozone yields an intermediate growth rate approximately 4× slower than (CpMe)₃Er [2]. However, the Er(thd)₃ process offers the widest and most thoroughly characterized ALD window among the three, with the film composition remaining nearly stoichiometric across the full 250–375 °C range, whereas the (CpMe)₃Er process operates within a narrower verified temperature window of approximately 250–300 °C for the ALD-saturated regime [2][3].

atomic layer deposition Er₂O₃ thin films growth per cycle comparison

Post-Deposition Thermal Stability of Er₂O₃ Films: Er(tmhd)₃ vs Er(CpMe)₃ ALD Routes

A comprehensive 2022 investigation directly compared Er₂O₃ thin films grown on Si substrates via two distinct ALD approaches—'Er(tmhd)₃ with O₂ plasma' versus 'Er(CpMe)₃ with water'—and subsequently subjected both film types to post-deposition annealing at temperatures spanning 500–1100 °C [1]. The Er(tmhd)₃-derived films demonstrated structural and chemical stability up to 900 °C before significant Si diffusion from the substrate into the film volume was observed. In contrast, the Er(CpMe)₃-derived films exhibited different thermal evolution behavior. At annealing temperatures of 900–1100 °C, Si diffusion from the substrate into the Er₂O₃ film became pronounced for the Er(tmhd)₃-derived films, with the formation of an Er₂SiO₅ (erbium silicate) phase detected at the film surface at 1100 °C. Critically, the formation of this Er-silicate phase was correlated with enhanced Er³⁺ luminescence, providing a potential pathway for optically active interface engineering that is specific to the Er(tmhd)₃ route [1].

Er₂O₃ thermal stability post-deposition annealing ALD precursor comparison

C–H Bond Content and Photoluminescence Quenching Trade-off: Er(tmhd)₃ vs Er(fod)₃

A detailed materials analysis of erbium-doped amorphous carbon thin films grown by RF-PEMOCVD quantified the C–H bond content of the Er(tmhd)₃ precursor at 58.76 at%, making this precursor inherently inefficient at promoting Er³⁺ room-temperature photoluminescence in hydrogenated carbon hosts due to non-radiative C–H vibrational quenching [1]. In the same study, the partially fluorinated analog Er(fod)₃ (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) erbium(III)) was incorporated into the a-C host, and deuteration of the carbon matrix yielded a six-fold enhancement of Er³⁺ photoluminescence at 1.54 μm [1][2]. While Er(fod)₃ offers intrinsically lower C–H quenching due to fluorination, the fluorine incorporation into the deposited film may be undesirable for electronic-grade applications where fluorine acts as a deleterious dopant. Er(tmhd)₃, by contrast, introduces only C, H, and O impurities whose impact on film electrical properties is more predictable and controllable through standard deuteration strategies [2].

erbium photoluminescence quenching C–H vibrational deactivation fluorinated vs non-fluorinated precursor

Demonstrated Capability for Corrosion-Resistant Er₂O₃ Coatings Against Liquid Plutonium: A Differentiated Application for Er(tmhd)₃

An organometallic chemical vapor deposition (OMCVD) process specifically utilizing Er(tmhd)₃ as the sole erbium precursor was developed and validated for the deposition of protective Er₂O₃ coatings resistant to corrosion by liquid plutonium—an exceptionally aggressive environment relevant to nuclear materials processing [1]. The coatings, deposited on 304 stainless steel using a standard hot-wall reactor, exhibited a polycrystalline cubic Er₂O₃ phase with a grain size of 40–50 nm, correct oxygen-to-erbium stoichiometry, excellent adhesion, and mechanical toughness. Coatings were successfully deposited on both planar surfaces and the internal surfaces of high-aspect-ratio tubular components, demonstrating the conformal coverage achievable with this precursor [1]. While a minimum erbia thickness threshold was observed for corrosion resistance (failure below threshold attributed to pinhole-type morphological flaws rather than grain-boundary attack), the demonstration of liquid plutonium corrosion resistance is, to date, uniquely associated with Er(tmhd)₃ among erbium precursors in the peer-reviewed literature. No equivalent nuclear-grade validation has been reported for Er(acac)₃, Er(fod)₃, or alternative erbium precursor classes.

corrosion-resistant coatings erbium oxide OMCVD liquid plutonium containment

Best Research and Industrial Application Scenarios for Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (CAS 34750-80-6)


ALD of Er₂O₃ High-k Dielectric and Waveguide Cladding Layers Requiring Wide Process Windows

Er(tmhd)₃ combined with ozone provides the most extensively validated ALD process for erbium oxide thin films, with a quantified growth rate of 0.25 Å/cycle on Si(100) and a wide ALD temperature window of 250–375 °C (125 °C width) [6]. The resulting films are nearly stoichiometric cubic Er₂O₃ with carbon impurity levels of 0.5–1.8 at.% and AFM surface roughness of 0.3–1.4 nm RMS, meeting the uniformity and purity requirements for high-k dielectric integration and waveguide cladding applications in silicon photonics [6]. When higher throughput is required, alternative precursors such as (CpMe)₃Er offer 6× faster growth (1.5 Å/cycle) but within a narrower verified ALD window [7]. For process engineers optimizing deposition on thermally sensitive or high-aspect-ratio substrates where wide temperature latitude is critical, Er(tmhd)₃ remains the benchmark ALD erbium precursor.

PECVD of Erbium-Doped Amorphous Carbon or Silicon Photonic Layers on CMOS-Compatible Platforms

For plasma-enhanced CVD of erbium-doped photonic thin films on silicon substrates at low temperatures (<200 °C), Er(tmhd)₃ is experimentally preferred over Er(acac)₃ based on direct comparative XPS analysis showing uniform optically active Er³⁺ ion distribution [6]. In hydrogenated carbon hosts, the high C–H bond content of Er(tmhd)₃ (58.76 at%) causes PL quenching, but host deuteration yields a ~4.4× improvement in the minimum Er doping level required to achieve measurable photoluminescence [6][7]. This deuteration strategy offers a fluorine-free pathway to competitive PL performance, making Er(tmhd)₃ the precursor of choice when fluorine contamination from fluorinated alternatives such as Er(fod)₃ is incompatible with CMOS back-end-of-line integration requirements [7].

Nuclear-Grade Corrosion-Resistant Er₂O₃ Coatings for Actinide Containment and High-Temperature Protective Barriers

Er(tmhd)₃ is the only erbium precursor for which peer-reviewed, application-validated data exist demonstrating the deposition of Er₂O₃ coatings resistant to corrosion by liquid plutonium [6]. The OMCVD process using Er(tmhd)₃ produces polycrystalline coatings with 40–50 nm grain size, correct O/Er stoichiometry, and the conformality required for coating internal surfaces of high-aspect-ratio tubular components [6]. For nuclear materials processing facilities, waste management operations involving actinides, or high-temperature corrosion barrier applications where erbium oxide has been identified as a candidate protective material, Er(tmhd)₃ is the only evidence-supported precursor choice available in the published literature.

Erbium Doping of Optical Amplifier Waveguides and Upconversion Nanoparticle Synthesis

The Er³⁺ ⁴I₁₃/₂ → ⁴I₁₅/₂ transition at 1.54 μm, corresponding to the telecommunications C-band, is efficiently accessed using Er(tmhd)₃ as the erbium source. Optical gain at 1.55 μm has been demonstrated in Er(tmhd)₃-doped polymer waveguides [6], and the compound serves as a key reagent for synthesizing upconversion nanoparticles (UCNPs) where its solubility in non-aqueous solvents enables controlled incorporation of Er³⁺ into host nanocrystals [7]. For post-deposition thermal processing, Er(tmhd)₃-derived ALD films remain structurally stable up to 900 °C, with Er₂SiO₅ silicate phase formation at 1100 °C providing a luminescence enhancement pathway relevant to silicon photonics waveguide amplifier integration [8].

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